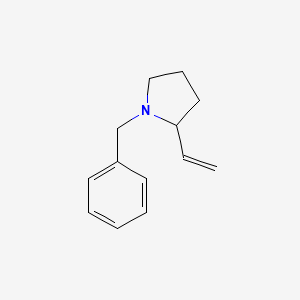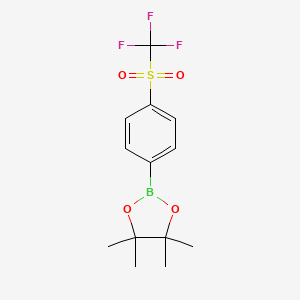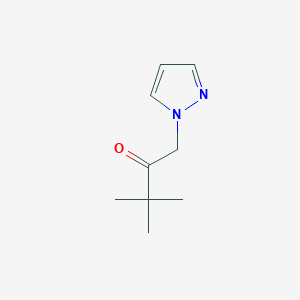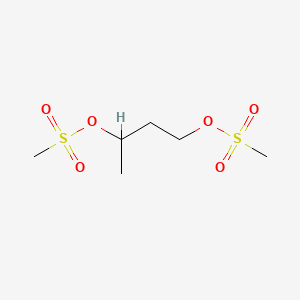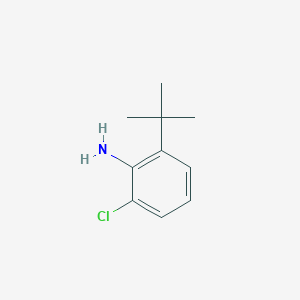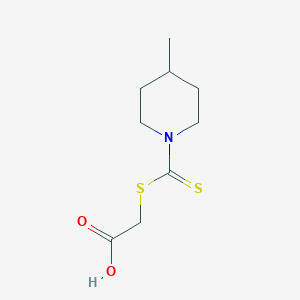![molecular formula C19H19N3O2 B3055536 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione CAS No. 6532-18-9](/img/structure/B3055536.png)
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione
説明
The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenylpiperazine moiety . Phenylpiperazines are known to have diverse biological effects, including antifungal and antibacterial properties .
Synthesis Analysis
While specific synthesis methods for “1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione” were not found, phenylpiperazine derivatives can be synthesized conventionally by condensing benzimidazole nuclei with various substituted piperazines .科学的研究の応用
HIV-1 Inhibition
Research has demonstrated that derivatives of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione, such as azaindole derivatives, have shown potential as inhibitors of HIV-1 attachment. These compounds, including BMS-488043, have been advanced to clinical studies and have demonstrated antiviral activity, reducing viremia in HIV-1-infected subjects in preliminary clinical studies (Wang et al., 2009).
Anticancer Activity
Several derivatives of this compound have been synthesized and shown to have moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).
Antimycobacterial Effects
Compounds derived from this compound have shown inhibitory effects on the growth of Mycobacterium tuberculosis, with increased lipophilicity significantly enhancing their antitubercular potency (Malinka & Świątek, 2004).
作用機序
Target of Action
The primary target of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with AChE is believed to be a mixed-type of competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine in the synaptic cleft, terminating the signal transmission. The inhibition of ache by this compound prevents this breakdown, leading to prolonged signal transmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
Related compounds with phenylpiperazine structures have been shown to interact with various enzymes and proteins . For instance, some phenylpiperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-8-4-5-9-17(16)22(19(18)24)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXTGVNHPHAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344902 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6532-18-9 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


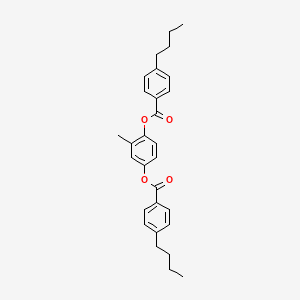


![2,2'-Bithieno[3,2-b]thiophene](/img/structure/B3055458.png)


